molecular formula C13H13NO3S B2651276 4-Aminophenyl 4-methylbenzenesulfonate CAS No. 3899-93-2

4-Aminophenyl 4-methylbenzenesulfonate

Cat. No. B2651276
CAS RN: 3899-93-2
M. Wt: 263.31
InChI Key: CUDKLDVRGQPLQK-UHFFFAOYSA-N
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Description

“4-Aminophenyl 4-methylbenzenesulfonate” is a sulfonamide derivative . It has a linear formula of CH3C6H4SO2NHC6H4NH2 and a molecular weight of 262.33 . It has been reported to crystallize in an asymmetric unit containing two independent molecules, having V-shaped conformations .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties were synthesized and evaluated for their antimicrobial activity .


Molecular Structure Analysis

The molecular structure of “this compound” involves a significant degree of charge redistribution where electronic charge transfer mainly occurs from the amino to the sulfonyl group . This results in the shortening of C–N and C–S distances and an increase in the quinoid character of the phenylene group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds have been evaluated for their reactivity. For example, 4-methylbenzenesulfonate ionic liquid derivatives were evaluated for mild steel corrosion inhibition in a 1.0 M hydrochloric acid solution .

Scientific Research Applications

Synthesis and Chemical Properties

4-Aminophenyl 4-methylbenzenesulfonate serves as a fundamental compound in chemical synthesis. For instance, Pan et al. (2020) demonstrated the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) through a three-step procedure, highlighting its utility in complex chemical syntheses (Pan et al., 2020). Additionally, the work of Freeman and Kim (1991) showed that aminopropanedinitrile 4-methylbenzenesulfonate reacts with alkyl and aryl isothiocyanates to yield various thiazoles and pyrimidines, demonstrating its versatility in producing diverse chemical structures (Freeman & Kim, 1991).

Application in Materials and Industrial Processes

In the realm of materials science and industrial processes, compounds related to this compound have shown significant utility. Ehsani, Moshrefi, and Ahmadi (2015) investigated the corrosion inhibitory properties of a synthesized derivative on Aluminum in an acidic medium, highlighting its potential application in corrosion prevention (Ehsani, Moshrefi, & Ahmadi, 2015).

Environmental Applications

In environmental science, this compound has been studied for its biodegradability. Wang et al. (2009) researched the degradation of 4-Aminobenzenesulfonate, a related compound, by Pannonibacter sp. strain W1, indicating its potential in bioremediation processes (Wang et al., 2009).

Pharmaceutical and Biomedical Research

In the field of pharmaceutical and biomedical research, derivatives of this compound can be crucial. Li et al. (2014) reported the discovery of a tetracyclic quinoxaline derivative, a potent multifunctional drug candidate for treating neuropsychiatric and neurological disorders, derived from a similar compound (Li et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, Methyl benzenesulfonate, indicates that it is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause an allergic skin reaction and respiratory irritation .

Future Directions

While specific future directions for “4-Aminophenyl 4-methylbenzenesulfonate” were not found, related compounds have been synthesized and evaluated for their antimicrobial activity , suggesting potential applications in the development of new antimicrobial agents.

properties

IUPAC Name

(4-aminophenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDKLDVRGQPLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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